molecular formula C9H16N4 B13586899 2-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine

2-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B13586899
M. Wt: 180.25 g/mol
InChI Key: JWNAUBRDDQJNHW-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that contains both a triazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the piperidine ring through a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

2-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, leading to a range of biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
  • (1S)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Uniqueness

2-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.

Biological Activity

2-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that integrates a piperidine ring with a 1-ethyl-1H-1,2,4-triazole moiety. This unique structural combination has attracted attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C13H18N4C_{13}H_{18}N_{4}, with a molecular weight of approximately 250.31 g/mol. The triazole moiety is particularly significant due to its known interactions with various biological targets, including enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily attributed to the reactivity of its functional groups. Key findings regarding its biological activity include:

Enzyme Inhibition:
Studies have shown that compounds containing the triazole ring can inhibit crucial enzymes such as carbonic anhydrase and various kinases involved in cancer progression and other diseases. The inhibition of these enzymes can lead to therapeutic applications in oncology and other fields.

Antimicrobial Properties:
Triazole derivatives have been reported to possess antimicrobial activities. For instance, similar compounds have demonstrated effectiveness against bacteria like Escherichia coli and Staphylococcus aureus, suggesting that this compound may also exhibit antimicrobial potential .

Neuroprotective and Anti-inflammatory Effects:
The compound has been studied for its potential neuroprotective and anti-inflammatory properties. The triazole moiety allows for interaction with biological macromolecules, making it a candidate for further investigation in neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Interaction with Enzymes:
The triazole ring can form hydrogen bonds and coordinate with metal ions in enzyme active sites, leading to inhibition. For example, studies have shown that triazoles can effectively inhibit carbonic anhydrase II.

Binding Affinity:
Research indicates that the binding affinity of this compound to specific receptors or enzymes is crucial for its pharmacological effects. Understanding these interactions is essential for elucidating the compound's pharmacodynamics and pharmacokinetics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

"Click" Chemistry:
This efficient method forms the triazole ring under mild conditions, allowing for the rapid synthesis of diverse derivatives.

Reactions with Primary Amines:
The reaction of various primary amines with suitable precursors can yield substituted triazole derivatives that retain biological activity .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives similar to this compound:

StudyFindings
Study ADemonstrated significant enzyme inhibition in cancer cell lines using triazole derivatives.
Study BReported antimicrobial activity against Klebsiella pneumoniae and Enterococcus faecalis.
Study CInvestigated neuroprotective effects in animal models; showed reduction in oxidative stress markers.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-(2-ethyl-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C9H16N4/c1-2-13-9(11-7-12-13)8-5-3-4-6-10-8/h7-8,10H,2-6H2,1H3

InChI Key

JWNAUBRDDQJNHW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2CCCCN2

Origin of Product

United States

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